N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide is a complex organic compound recognized for its potential applications in medicinal chemistry. This compound is classified as a heterocyclic compound due to the presence of multiple nitrogen atoms in its structure, specifically featuring both indazole and dihydropyridine moieties. The molecular formula is with a molecular weight of approximately 347.5 g/mol.
The synthesis of N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide can be approached through various methods, primarily involving the Hantzsch reaction, which is widely used for synthesizing 1,4-dihydropyridines. This reaction typically involves the condensation of aldehydes, β-keto esters, and ammonium salts under acidic conditions.
The molecular structure of N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide is characterized by several functional groups and a complex arrangement:
InChI=1S/C22H25N3O/c1-3-13-24-15-11-20(12-16-24)22(26)23-21-6-4-5-14-25(21)17-19-9-7-18(2)8-10-19/h1,4-10,14,20H,11-13,15-17H2,2H3
This code indicates the connectivity of atoms within the molecule, while the Canonical SMILES representation is CC1=CC=C(C=C1)CN2C=CC=CC2=NC(=O)C3CCN(CC3)CC#C
, which provides an alternative method for describing the molecular structure.
N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide is not fully elucidated but is thought to involve interactions with specific biological targets:
Data on specific targets and pathways are still under investigation but suggest potential therapeutic effects.
The physical and chemical properties of N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide include:
The stability of this compound under various conditions has been studied, indicating it maintains structural integrity under standard laboratory conditions.
N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide has potential applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2